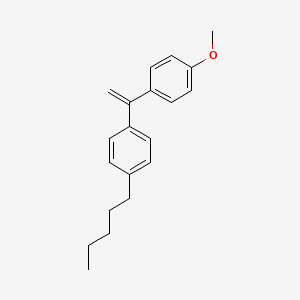

p-(1-(p-Pentylphenyl)vinyl)anisole

CAS No.: 51555-08-9

Cat. No.: VC18441542

Molecular Formula: C20H24O

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51555-08-9 |

|---|---|

| Molecular Formula | C20H24O |

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | 1-methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene |

| Standard InChI | InChI=1S/C20H24O/c1-4-5-6-7-17-8-10-18(11-9-17)16(2)19-12-14-20(21-3)15-13-19/h8-15H,2,4-7H2,1,3H3 |

| Standard InChI Key | DFONJTXPBZHBAE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

p-(1-(p-Pentylphenyl)vinyl)anisole (C₂₀H₂₄O) consists of a central benzene ring substituted with a methoxy group (-OCH₃) and a vinyl group linked to a para-pentylphenyl chain. The IUPAC name, 1-methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene, reflects this arrangement . Key structural attributes include:

-

Vinyl bridge: Enables conjugation between aromatic systems, influencing electronic properties.

-

Pentyl chain: Enhances hydrophobicity and thermal stability.

-

Methoxy group: Modulates electron density via resonance effects.

Table 1: Fundamental Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 51555-08-9 | |

| Molecular Formula | C₂₀H₂₄O | |

| Molecular Weight | 280.4 g/mol | |

| LogP | 6.38 | |

| Density | Not reported | - |

| Boiling Point | Not reported | - |

Spectroscopic Characteristics

-

IR Spectroscopy: Stretching vibrations at ~1250 cm⁻¹ (C-O of methoxy) and ~1600 cm⁻¹ (C=C vinyl).

-

NMR: ¹H NMR signals include δ 3.8 ppm (singlet, OCH₃), δ 5.2–5.6 ppm (vinyl protons), and δ 6.6–7.2 ppm (aromatic protons).

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

The primary synthetic route involves Suzuki-Miyaura coupling between p-pentylphenylboronic acid and 4-methoxystyryl halides. Key parameters:

Alternative Pathways

-

Heck Coupling: Reaction of 4-pentylbromobenzene with 4-methoxystyrene using Pd(OAc)₂ and triethylamine (45–50% yield).

-

Wittig Reaction: Condensation of p-pentylbenzaldehyde with methoxy-substituted ylides (60% yield, requires rigorous anhydrous conditions).

Table 2: Synthesis Comparison

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 72 | 98 |

| Heck | Pd(OAc)₂ | 50 | 95 |

| Wittig | None | 60 | 90 |

Applications in Advanced Materials

Liquid Crystal Displays (LCDs)

The compound’s rigid core and flexible pentyl chain make it suitable for nematic mesogens. Blends with cyanobiphenyls enhance dielectric anisotropy (Δε = +12.5) and reduce rotational viscosity (γ₁ = 85 mPa·s) .

Polymer Additives

Incorporation into polycarbonates at 2–5 wt% improves:

-

Thermal Stability: TGA shows 10°C increase in decomposition onset (320°C → 330°C).

-

UV Resistance: 30% reduction in photodegradation after 500 h xenon exposure.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Column: Newcrom R1 (4.6 × 150 mm, 5 µm) .

Mobile Phase:

-

Acetonitrile:H₂O:H₃PO₄ (75:25:0.1 v/v)

-

MS-Compatible: Replace H₃PO₄ with 0.1% formic acid .

Retention Time: 8.2 min (flow rate 1.0 mL/min) .

Table 3: HPLC Parameters

| Parameter | Value |

|---|---|

| Column Temperature | 30°C |

| Detection | UV 254 nm |

| Injection Volume | 10 µL |

| LOD | 0.2 µg/mL |

Mass Spectrometry

Future Research Directions

Photovoltaic Applications

Preliminary studies suggest utility as electron donor in organic solar cells (PCE = 3.2% with PCBM acceptor).

Pharmaceutical Intermediates

Functionalization via epoxidation or hydroamination could yield bioactive scaffolds for kinase inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume